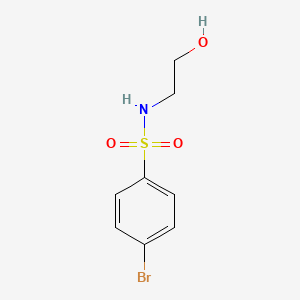

4-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Overview

Description

4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide is an organic compound with the molecular formula C8H10BrNO3S It is characterized by the presence of a bromine atom, a hydroxyethyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The sulfonamide group can be reduced under specific conditions to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Substitution: Formation of azides or nitriles.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its sulfonamide group, which can interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The hydroxyethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

- 4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide

- 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide

- 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Comparison:

- This compound is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with chlorine or fluorine.

- 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide has similar properties but is less reactive in nucleophilic substitution reactions compared to the bromo derivative.

- 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide is more stable and less reactive, making it suitable for applications requiring high chemical stability.

Biological Activity

4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and pharmacological applications. This article synthesizes current research findings related to the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom attached to a benzene ring, with a sulfonamide group and a hydroxyethyl substituent. This configuration is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with various enzymes, particularly carbonic anhydrases (CAs). Research indicates that this compound acts as an inhibitor, affecting the activity of different isoforms of CAs, which are essential for regulating pH and fluid balance in biological systems .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that the presence of the bromine atom significantly enhances the inhibitory potency against human carbonic anhydrase I (hCA I). In comparative studies, derivatives of sulfonamides demonstrated varying degrees of inhibition, with 4-bromo derivatives showing medium potency with a value around 138.4 nM . The following table summarizes the inhibitory potencies of selected derivatives:

| Compound | (nM) | Activity Level |

|---|---|---|

| This compound | 138.4 | Medium Potency |

| 4-Fluoro derivative | 24.6 | High Potency |

| Other derivatives | 526.9 - 1506 | Weak to Ineffective |

This variability underscores the importance of specific substituents in optimizing biological activity.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that this compound interacts with human serum albumin (HSA), which is critical for its distribution and efficacy in vivo. The binding constant between HSA and the compound suggests moderate to strong interactions, indicating potential therapeutic benefits . However, potential hepatotoxicity and interactions with cytochrome P450 enzymes warrant caution in clinical applications .

Case Studies

Several studies have documented the biological effects of this compound in various contexts:

- Inhibition Studies : A study demonstrated that this compound effectively inhibited hCA I and hCA II isoforms, suggesting its utility in conditions where CA modulation is beneficial, such as glaucoma or edema .

- Antiviral Activity : Although primarily studied for its enzymatic inhibition, preliminary investigations into its antiviral properties indicate that it may exhibit activity against certain RNA viruses, although further research is needed to elucidate these effects fully .

- Toxicological Assessments : Toxicity assessments have indicated that while the compound shows promise as a therapeutic agent, careful monitoring for hepatotoxic effects is necessary during development .

Properties

IUPAC Name |

4-bromo-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFKBNOLTPSXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332532 | |

| Record name | 4-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59724-43-5 | |

| Record name | 4-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.